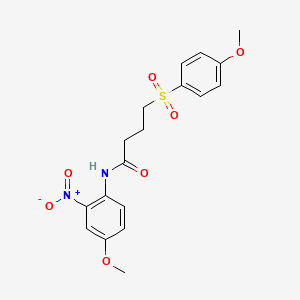

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Description

N-(4-Methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a sulfonamide derivative characterized by a butanamide backbone substituted with a 4-methoxy-2-nitrophenyl group and a 4-methoxyphenyl sulfonyl moiety. Its structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which influence its physicochemical and biological properties.

Propriétés

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7S/c1-26-13-5-8-15(9-6-13)28(24,25)11-3-4-18(21)19-16-10-7-14(27-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPXELAFHZRPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups including:

- Methoxy groups : Contributing to lipophilicity and potential interactions with biological membranes.

- Nitro group : Implicated in various biological activities, including enzyme inhibition.

- Sulfonamide moiety : Known for its pharmacological significance, particularly in antibacterial and anti-inflammatory contexts.

The molecular formula is C17H20N2O5S, with a molecular weight of approximately 368.42 g/mol.

The biological activity of N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Cell Signaling Modulation : Its structural features suggest potential interactions with receptors that could influence cell signaling cascades.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

- Anti-inflammatory Effects : Studies have shown that sulfonamide derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antibacterial Activity : Similar compounds have demonstrated moderate to strong activity against various bacterial strains, indicating potential for further exploration in antimicrobial applications.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer effects of N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide on several cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited an IC50 value in the micromolar range, suggesting effective inhibition of cell growth.

- Mechanism : Flow cytometry analysis revealed that treated cells showed increased apoptosis markers compared to controls.

Comparaison Avec Des Composés Similaires

Sch225336 (Bis-Sulfone Cannabinoid Inverse Agonist)

Structure : Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) shares the 4-methoxyphenyl sulfonyl group and a nitro-like electron-withdrawing sulfonyl substituent.

Key Differences :

- Sch225336 contains two sulfonyl groups on adjacent phenyl rings, enhancing its rigidity and receptor-binding selectivity as a CB2 inverse agonist.

- The target compound lacks the ethyl-methanesulfonamide side chain critical for Sch225336’s cannabinoid receptor affinity. Implications: The bis-sulfone architecture in Sch225336 improves metabolic stability and target specificity compared to mono-sulfonamides like the target compound .

4-Bromo-N-(4-Methoxy-2-nitrophenyl)-benzamide (4MNB)

Structure : 4MNB features a benzamide core with a 4-methoxy-2-nitrophenyl group, analogous to the target compound’s nitro-methoxy substitution.

Key Differences :

- Crystallography: 4MNB’s crystal structure (Acta Crystallographica data) reveals planar geometry due to aromatic stacking, while the butanamide in the target compound may adopt non-planar conformations, affecting solubility .

N-(4-Methoxyphenyl)benzenesulfonamide

Structure : A simpler sulfonamide with a single 4-methoxyphenyl group attached to a benzenesulfonamide core.

Key Differences :

- Bioactivity : This compound exhibits antimicrobial and antitumor properties, attributed to the sulfonamide moiety’s ability to inhibit carbonic anhydrases. The target compound’s nitro group may enhance reactivity but reduce metabolic stability compared to this analog.

- Substituent Effects : The absence of a nitro group in N-(4-methoxyphenyl)benzenesulfonamide simplifies synthesis but limits electronic diversity for target engagement .

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

Structure : Features dual sulfonyl groups on nitrogen and a formylphenyl substituent.

Key Differences :

- Dual Sulfonyl Groups : This compound’s bis-sulfonyl architecture enhances hydrogen-bonding capacity (C–H⋯O interactions), forming stable dimers. The target compound’s single sulfonyl group may reduce crystal lattice stability but improve solubility.

- Pharmacology: Bis-sulfonamides are noted for carbohydrate-hydrolyzing enzyme inhibition and antitumor activity, suggesting that the target compound’s butanamide chain could be optimized for similar applications .

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.